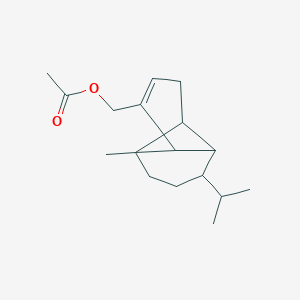

Ylangenyl acetate

Overview

Description

Ylangenyl acetate is a sesquiterpenoid ester derived from the essential oil of the ylang-ylang flower (Cananga odorata). This compound is known for its pleasant floral aroma and is widely used in the fragrance industry. The molecular formula of this compound is C17H26O2, and it has a molecular weight of 262.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ylangenyl acetate can be synthesized through the esterification of ylangenol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by extracting ylangenol from the essential oil of ylang-ylang flowers, followed by esterification with acetic acid. The process involves steam distillation of the flowers to obtain the essential oil, which is then subjected to fractional distillation to isolate ylangenol. The isolated ylangenol is then reacted with acetic acid in the presence of an acid catalyst to produce this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield ylangenol. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous sodium hydroxide or amines in an organic solvent.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Ylangenol.

Substitution: Substituted esters or alcohols depending on the nucleophile used.

Scientific Research Applications

Ylangenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of sesquiterpenoid esters and their chemical properties.

Biology: this compound is studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in aromatherapy for stress relief and relaxation.

Mechanism of Action

The mechanism of action of ylangenyl acetate is not fully understood. it is believed to exert its effects through interaction with olfactory receptors in the nasal epithelium, leading to the activation of neural pathways associated with mood and emotion. Additionally, its potential antimicrobial and anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress .

Comparison with Similar Compounds

- α-Ylangenyl acetate

- β-Chamigrenal

- β-Chamigrenic acid

- α-Ylangenol

Comparison: Ylangenyl acetate is unique among these compounds due to its specific ester structure and its distinct floral aroma. While α-ylangenyl acetate and α-ylangenol share similar structural features, they differ in their functional groups and resulting chemical properties. β-Chamigrenal and β-chamigrenic acid, on the other hand, are sesquiterpenes with different core structures and biological activities .

Biological Activity

Ylangenyl acetate is a naturally occurring compound primarily derived from the essential oil of Cananga odorata (ylang-ylang). This compound has garnered attention for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities. This article synthesizes the current understanding of the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound is classified as a sesquiterpene ester. Its molecular formula is , and it has a molecular weight of 210.31 g/mol. The structure consists of a ylangene backbone with an acetate functional group, which contributes to its unique biological properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Case Study : A study conducted on the essential oil of Cananga odorata, which contains this compound, revealed inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, indicating potent antibacterial activity.

2. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines.

- Findings : In vitro studies have shown that this compound reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. This suggests potential applications in inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals.

- Data Table :

These results indicate that this compound possesses considerable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its interaction with cellular pathways:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of enzymatic activities.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.

- Antioxidant Mechanism : Neutralization of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.

Properties

IUPAC Name |

(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVJFXOTPVHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.